Propyl chloroformate

Description

Properties

IUPAC Name |

propyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKDTTWZXHEGAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

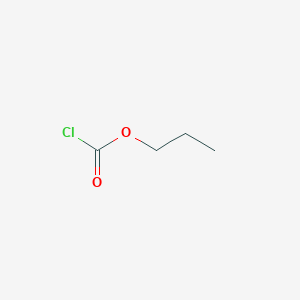

CCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2, Array | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042342 | |

| Record name | Propyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23 | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6 | |

| Record name | n-Propyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4342 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

109-61-5 | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5157 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Propyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5Y2T003JU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-PROPYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | n-PROPYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Propyl Chloroformate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl chloroformate (PCF), with the CAS number 109-61-5, is a significant chemical intermediate in organic synthesis and a versatile derivatizing agent in analytical chemistry.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and essential safety information. The data presented is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a pungent odor.[2][3][4] It is a reactive compound that should be handled with appropriate safety precautions.

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇ClO₂ | [3] |

| Molecular Weight | 122.55 g/mol | [3] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Pungent | [1][3] |

| Density | 1.09 g/cm³ at 20 °C | [5] |

| 1.09 g/mL at 25 °C | [4][6] | |

| Boiling Point | 112 °C at 101 kPa | [5] |

| 105-106 °C (lit.) | [4][6] | |

| 237 to 241 °F at 760 mmHg | [7] | |

| Melting Point | -61 °C | [5] |

| Flash Point | 10 °C (50 °F) | [3] |

| 26 °C (closed cup) | [5] | |

| Vapor Pressure | 20.0 mmHg | [1] |

| 0.87 psi (20 °C) | [6] | |

| Vapor Density | 4.2 (relative to air) | [7] |

| Refractive Index | 1.4045 at 20 °C | [1] |

| n20/D 1.404 (lit.) | [6] | |

| Viscosity | 0.80 cP at 20 °C | [1] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble, reacts | [1][3] |

| Benzene | Miscible | [1][4] |

| Chloroform | Miscible | [1] |

| Ether | Miscible | [1][4] |

| Acetone | Soluble | [5] |

| Toluene | Soluble | [5] |

| Tetrahydrofuran (THF) | Soluble | [5] |

Table 3: Stability and Reactivity of this compound

| Parameter | Description | Source(s) |

| Stability | Unstable, decomposes spontaneously to form hydrochloric acid and other products. Avoid moist air. | [4][7] |

| Reactivity with Water | Reacts with water (hydrolysis) to yield hydrochloric acid, propanol (B110389), and carbon dioxide. | [5][7] |

| Reactivity with Amines | Reacts with amines to yield n-propyl carbamates. | [5] |

| Reactivity with Alcohols | Reacts with alcohols to yield n-propyl carbonates. | [5] |

| Hazardous Decomposition Products | When heated to decomposition, it emits toxic fumes of chlorine-containing compounds, including hydrogen chloride gas and phosgene (B1210022). | [7][8] |

| Incompatible Materials | Strong bases, alcohols, amines, oxidizing agents, and some metals that catalyze decomposition. | [8][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

This compound is typically synthesized by the reaction of n-propyl alcohol with phosgene.[2][3]

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser with a drying tube, and a gas inlet tube is set up in a fume hood.

-

Phosgene Introduction: A solution of phosgene in an inert solvent (e.g., toluene) is introduced into the reaction flask, or phosgene gas is bubbled through the solvent at a controlled rate. The flask is cooled in an ice-salt bath to maintain a low temperature.

-

Addition of n-Propanol: n-Propyl alcohol is added dropwise from the dropping funnel to the stirred phosgene solution. The temperature of the reaction mixture should be carefully controlled and maintained at a low temperature (e.g., 0-5 °C) to minimize side reactions.

-

Reaction: After the addition of n-propanol is complete, the reaction mixture is stirred for several hours at a controlled temperature to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride.

-

Purification: The resulting crude this compound is purified by fractional distillation under reduced pressure to obtain the pure product.

Derivatization of Amino Acids for GC-MS Analysis

This compound is widely used as a derivatizing agent for the analysis of amino acids by gas chromatography-mass spectrometry (GC-MS).[3] The derivatization reaction converts the polar amino acids into more volatile and thermally stable derivatives.

Signaling Pathway: Derivatization of an Amino Acid with this compound

Caption: Reaction of an amino acid with this compound.

Methodology:

-

Sample Preparation: An aqueous sample containing amino acids is placed in a reaction vial.

-

Reagent Addition: A solution of propanol and pyridine is added to the sample, followed by the addition of this compound.

-

Derivatization Reaction: The mixture is vortexed or shaken vigorously to ensure thorough mixing and allowed to react at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes).

-

Extraction: The derivatized amino acids are extracted into an organic solvent (e.g., hexane (B92381) or chloroform).

-

Analysis: The organic layer containing the derivatives is collected and injected into the GC-MS for analysis.

Determination of Physical Properties

Standardized methods are used to determine the physical properties of liquid chemicals like this compound.

Experimental Workflow: Determination of Boiling Point

Caption: General workflow for determining the boiling point.

Methodology for Boiling Point Determination (based on ASTM D1078):

-

A specified volume of this compound is placed in a distillation flask.

-

The flask is heated, and the temperature is monitored with a calibrated thermometer.

-

The temperature at which the liquid actively boils and the vapor condenses and is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure if necessary.

Methodology for Density Determination (based on ASTM D4052):

-

A digital density meter is calibrated using a certified reference standard.

-

A small sample of this compound is injected into the instrument's oscillating U-tube.

-

The instrument measures the oscillation period of the tube containing the sample and calculates the density. The measurement is typically performed at a controlled temperature.

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.

-

Hazards: It is highly flammable, toxic if inhaled or swallowed, and causes severe skin burns and eye damage.[11] It is also corrosive.[7]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[9]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not pour down the drain.[9]

Key Chemical Reactions

This compound is a reactive acyl chloride and participates in several important chemical reactions.

Reaction with Amines to Form Carbamates

This compound reacts readily with primary and secondary amines to form N-propyl carbamates. This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals.[5]

Logical Relationship: Carbamate Formation

References

- 1. store.astm.org [store.astm.org]

- 2. intertekinform.com [intertekinform.com]

- 3. laballey.com [laballey.com]

- 4. uml.edu [uml.edu]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 6. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 7. m.youtube.com [m.youtube.com]

- 8. trl.com [trl.com]

- 9. matestlabs.com [matestlabs.com]

- 10. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 11. olinchlorinatedorganics.com [olinchlorinatedorganics.com]

Propyl Chloroformate (CAS Number: 109-61-5): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl chloroformate, with the CAS number 109-61-5, is a versatile reagent in organic synthesis, primarily utilized as a key intermediate in the production of agrochemicals and pharmaceuticals, and as a derivatizing agent in analytical chemistry.[1] Its reactivity stems from the chloroformate functional group, making it an effective building block for the synthesis of more complex molecules such as carbamates and carbonates. This technical guide provides an in-depth overview of the physicochemical properties, applications, safety and handling, and experimental protocols related to this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless to light yellow, transparent liquid characterized by a pungent odor.[1] A summary of its key physicochemical properties is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 109-61-5 | [1] |

| Molecular Formula | C₄H₇ClO₂ | [2] |

| Molecular Weight | 122.55 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Punctent | [1] |

| Boiling Point | ~116.2 °C | [1] |

| Density | ~1.1 g/cm³ | [1] |

| Solubility | Soluble in organic solvents such as benzene, chloroform (B151607), and ether. | [2] |

Applications in Research and Drug Development

The high reactivity of the chloroformate group makes this compound a valuable tool in several areas of chemical synthesis and analysis.

Synthesis of Carbamates and Carbonates

This compound is a key reagent for the synthesis of N-propyl carbamates and propyl carbonates. These functional groups are prevalent in a wide range of biologically active molecules and approved therapeutic agents.[2]

-

Carbamates: The carbamate (B1207046) moiety is often used as a stable bioisostere for amide bonds in peptidomimetics, enhancing metabolic stability.[2] It can also be a critical component of a drug's pharmacophore, directly interacting with biological targets.

-

Carbonates: Propyl carbonates are used as intermediates in organic synthesis and have applications in various industrial processes.[3] For instance, propylene (B89431) carbonate is utilized as a green solvent and in drug delivery systems.[4][5]

Derivatization Agent for GC-MS Analysis

In analytical chemistry, this compound is employed as a derivatizing agent to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis.[6][7][8][9] This is particularly useful for the quantitative analysis of amino acids and other small molecules in biological samples.[6][7][8][9] The derivatization process allows for sensitive and reproducible measurements, which are crucial in metabolomics and clinical diagnostics.[6][7][8][9]

Intermediate in Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of certain agrochemicals. A notable example is its role in the production of Propamocarb, a widely used systemic fungicide.[1]

Safety and Handling

This compound is a hazardous chemical and requires strict safety precautions during handling and storage.

| Hazard Class | GHS Pictograms | Precautionary Statements |

| Flammable Liquid, Corrosive, Toxic | 🔥, corrosive, skull and crossbones | Keep away from heat/sparks/open flames/hot surfaces. Wear protective gloves/protective clothing/eye protection/face protection. In case of inadequate ventilation wear respiratory protection. |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ground and bond containers when transferring material to prevent static discharge.

-

Use only non-sparking tools.

Storage:

-

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.

-

Keep containers tightly closed.

-

Store away from incompatible materials such as strong bases, oxidizing agents, and water.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of N-Propyl Carbamates

This protocol describes a general procedure for the synthesis of an N-propyl carbamate from a primary amine and this compound.

Materials:

-

Primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in the anhydrous aprotic solvent.

-

Add the tertiary amine base (1.1 to 1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add this compound (1.0 to 1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-propyl carbamate.

Synthesis of N-Propyl Carbamate

Synthesis of Dipropyl Carbonate

This protocol outlines a general procedure for the synthesis of dipropyl carbonate from n-propanol and this compound.

Materials:

-

n-Propanol

-

This compound

-

Pyridine (B92270) or another suitable non-nucleophilic base

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve n-propanol (1.0 equivalent) and pyridine (1.1 equivalents) in the anhydrous aprotic solvent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining pyridine, followed by a saturated aqueous solution of sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain dipropyl carbonate.

Synthesis of Dipropyl Carbonate

Derivatization of Amino Acids for GC-MS Analysis

This protocol describes a method for the derivatization of amino acids in an aqueous sample using this compound for subsequent GC-MS analysis.[6][7][8][9]

Materials:

-

Aqueous sample containing amino acids (e.g., urine, plasma, cell culture media)

-

Internal standard solution (e.g., stable isotope-labeled amino acids)

-

Pyridine

-

This compound

-

Chloroform or other suitable extraction solvent

-

Anhydrous sodium sulfate

-

Vortex mixer, centrifuge, and GC-MS system

Procedure:

-

To a specific volume of the aqueous sample in a vial, add the internal standard solution.

-

Add pyridine and propanol to the sample and vortex briefly.

-

Add this compound and vortex immediately for 1 minute to initiate the derivatization reaction.

-

Add chloroform to extract the derivatized amino acids and vortex for 1 minute.

-

Centrifuge the mixture to separate the organic and aqueous phases.

-

Transfer the organic (lower) layer to a new vial containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to an autosampler vial for GC-MS analysis.

Derivatization Workflow for GC-MS

Role in Signaling Pathways and Drug Discovery

While specific studies detailing the modulation of signaling pathways by this compound itself are scarce, the carbamate and carbonate moieties, which are readily synthesized using this reagent, are of significant interest in drug discovery.

The carbamate group is a common structural motif in a vast array of approved drugs and is often designed to interact with specific biological targets.[2] For instance, carbamate-containing molecules have been developed as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease. The carbamate can act as a transition-state analog, leading to potent and selective inhibition.

The general role of the carbamate functional group in drug design includes:

-

Enzyme Inhibition: Acting as a key binding moiety to the active site of enzymes.

-

Receptor Modulation: Participating in hydrogen bonding and other interactions with receptors.

-

Prodrugs: The carbamate linkage can be designed to be cleaved in vivo, releasing the active drug.[10]

Given the ease of synthesis of propyl carbamates and carbonates from this compound, this reagent represents a valuable tool for generating novel chemical entities for screening and lead optimization in drug discovery programs targeting various signaling pathways. The propyl group itself can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its lipophilicity and metabolic stability.

High-Throughput and Parallel Synthesis

The straightforward and generally high-yielding reactions of this compound with amines and alcohols make it a suitable reagent for use in parallel and automated synthesis platforms for the generation of compound libraries.[11][12][13] Although specific high-throughput screening (HTS) workflows explicitly mentioning this compound are not widely reported, its reactivity profile is compatible with the principles of library synthesis.

An experimental workflow for the parallel synthesis of a carbamate library could involve:

-

Dispensing an array of different primary and secondary amines into the wells of a microtiter plate.

-

Automated addition of a solution of this compound and a base to each well.

-

Incubation of the plate under controlled conditions to allow the reactions to proceed to completion.

-

High-throughput purification of the resulting carbamate library, for example, by solid-phase extraction or preparative HPLC.

-

The purified compounds can then be screened for biological activity in HTS assays.

Parallel Carbamate Library Synthesis

Conclusion

This compound (CAS: 109-61-5) is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its utility in the synthesis of carbamates and carbonates, as well as its application as a derivatizing agent for GC-MS analysis, makes it an important tool in both synthetic and analytical chemistry. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe use in the laboratory. While specific examples of its direct application in modulating signaling pathways and in high-throughput screening are not extensively documented, its chemical reactivity makes it a highly relevant building block for the creation of novel compound libraries for drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Key Applications of Propylene Carbonate: A Versatile Chemical Compound [sintopchem.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amino Acid Analysis in Physiological Samples by GC–MS with this compound Derivatization and iTRAQ–LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 8. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]

Propyl chloroformate molecular weight and formula

Propyl chloroformate is a chemical compound used in various laboratory and industrial applications, primarily as a reagent in organic synthesis. This document provides a concise technical summary of its core physicochemical properties for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a clear reference for its use in experimental design and execution.

| Property | Value |

| Molecular Formula | C4H7ClO2[1][2][3][4] |

| Molecular Weight | 122.55 g/mol [1][2][3][4] |

| Appearance | Colorless to yellow liquid[3] |

| Odor | Pungent, offensive[3] |

| Density | 1.09 g/mL at 25 °C[4] |

| Boiling Point | 105-106 °C[4] |

| Melting Point | -70 °C[3] |

| Flash Point | 16 °C / 60.8 °F[3] |

| Refractive Index | n20/D 1.404[4] |

| Vapor Pressure | 0.87 psi at 20 °C |

Structural Information

The chemical structure of this compound is fundamental to understanding its reactivity and function as a derivatizing agent.

-

Linear Formula : ClCO₂CH₂CH₂CH₃

-

SMILES String : CCCOC(Cl)=O

-

InChI Key : QQKDTTWZXHEGAQ-UHFFFAOYSA-N[2]

Logical Relationship of Identifiers

The following diagram illustrates the relationship between the compound's name and its various chemical identifiers.

References

Propyl Chloroformate: A Technical Guide to Solubility in Common Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of propyl chloroformate in a range of common laboratory solvents. This compound is a crucial reagent in organic synthesis, particularly in the formation of carbonates and carbamates. A thorough understanding of its solubility and reactivity in different media is paramount for reaction optimization, safety, and process development. This document collates available solubility data, outlines experimental methodologies for its determination, and presents a logical workflow for assessing the solubility of reactive compounds.

Quantitative Solubility Data

This compound exhibits high solubility in a variety of common organic solvents. For many aprotic solvents, it is considered miscible, meaning it is soluble in all proportions. It is important to note that this compound is highly reactive with protic solvents such as water and alcohols.

Table 1: Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Acetone | C₃H₆O | Soluble[1] | Not Specified |

| Benzene | C₆H₆ | Miscible[2][3] | Not Specified |

| Chloroform | CHCl₃ | Miscible[2] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Miscible[2] | Not Specified |

| Toluene | C₇H₈ | Soluble[1] | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble[1] | Not Specified |

Table 2: Interaction of this compound with Protic Solvents

| Solvent | Chemical Formula | Interaction | Products of Reaction |

| Water | H₂O | Reacts[1][4][5] | Hydrochloric acid, Propanol, Carbon dioxide[1] |

| Alcohols (e.g., Methanol, Ethanol) | ROH | Reacts[1][4] | Propyl Carbonates, Hydrochloric Acid[1] |

| Amines | RNH₂ | Reacts[1] | Propyl Carbamates, Hydrochloric Acid[1] |

Due to its reactivity with water and other protic solvents, this compound should be handled in anhydrous conditions to prevent decomposition.

Experimental Protocol for Solubility Determination

Determining the precise solubility of a reactive compound like this compound requires a carefully designed experimental approach that minimizes degradation of the analyte during the measurement. The following protocol outlines a general method for determining the solubility of this compound in an organic solvent using gas chromatography (GC) for quantification.

Objective: To determine the saturation solubility of this compound in a specified anhydrous organic solvent at a controlled temperature.

Materials:

-

This compound (≥98% purity)

-

Anhydrous organic solvent (e.g., toluene)

-

Internal standard (e.g., a stable, non-reactive compound with a similar volatility and GC retention time, such as dodecane)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Syringes and filters suitable for the solvent

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen anhydrous solvent with a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution to various known concentrations.

-

Add a constant, known concentration of the internal standard to each calibration standard.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial. "Excess" means that undissolved this compound should be visible.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Filter the withdrawn sample through a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the anhydrous solvent to a concentration that falls within the range of the prepared calibration standards.

-

Add the internal standard to the diluted sample at the same concentration as in the calibration standards.

-

-

Gas Chromatography (GC) Analysis:

-

Analyze the prepared calibration standards and the sample solution by GC-FID.

-

The GC conditions (e.g., column type, temperature program, injector and detector temperatures) should be optimized for the separation and detection of this compound and the internal standard. This compound can be effectively analyzed using GC-MS.

-

Record the peak areas for this compound and the internal standard for each chromatogram.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

-

Determine the concentration of this compound in the diluted sample by using the peak area ratio from its chromatogram and the calibration curve.

-

Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Visualization of Experimental Workflow

The logical sequence of the experimental protocol for determining the solubility of a reactive compound can be visualized as follows:

References

Propyl Chloroformate: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide on the Safe Handling, Storage, and Emergency Procedures for Propyl Chloroformate

This compound is a highly reactive and hazardous chemical compound widely utilized in organic synthesis, particularly as a derivatizing agent in analytical chemistry and as a building block in the pharmaceutical and agrochemical industries.[1] Its utility, however, is matched by its significant risk profile, necessitating stringent safety protocols to mitigate potential harm to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, with a focus on its hazards, safe handling procedures, and emergency response.

Chemical and Physical Properties

This compound, also known as propyl carbonochloridate, is a colorless to yellow liquid with a pungent odor.[1][2][3] It is a highly flammable and volatile compound that is denser than water.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H7ClO2 | [4] |

| Molecular Weight | 122.55 g/mol | [1][4] |

| CAS Number | 109-61-5 | |

| Boiling Point | 105-106 °C (lit.) | [4] |

| Flash Point | 10 °C (50 °F) to 22 °C (71.6 °F) | [1] |

| Density | 1.09 g/mL at 25 °C (lit.) | |

| Vapor Pressure | 0.87 psi (20 °C) | |

| Refractive Index | n20/D 1.404 (lit.) | |

| Melting Point | -70 °C / -94 °F | [3] |

| Solubility | Soluble in organic solvents, reacts with water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is highly flammable and poses significant health risks through various exposure routes. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.

GHS Hazard Statements:[4][6]

-

H225: Highly flammable liquid and vapour.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H318: Causes serious eye damage.

-

H331: Toxic if inhaled.

-

H330: Fatal if inhaled.

GHS Hazard Classifications:[5][6]

-

Flammable Liquids: Category 2

-

Acute Toxicity, Oral: Category 4

-

Acute Toxicity, Inhalation: Category 3

-

Skin Corrosion/Irritation: Category 1B

-

Serious Eye Damage/Eye Irritation: Category 1

The following diagram illustrates the primary hazards associated with this compound.

Caption: Primary Hazard Classifications of this compound.

Safe Handling and Storage Protocols

Due to its hazardous nature, strict protocols must be followed when handling and storing this compound to minimize the risk of exposure and accidents.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when working with this compound. This includes, but is not limited to:

-

Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]

-

Skin Protection: Flame retardant antistatic protective clothing and gloves. Gloves must be inspected prior to use and disposed of properly after.[4]

-

Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK) is required, especially when vapors or aerosols are generated.[4]

Handling Procedures

-

Work under a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Use explosion-proof equipment and non-sparking tools.[5]

-

Ground and bond containers during transfer to prevent static discharge.[5][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Do not eat, drink, or smoke in the handling area.[5]

The following diagram outlines the essential workflow for safely handling this compound.

Caption: Safe Handling Workflow for this compound.

Storage Conditions

-

Store in a tightly closed container in a dry and well-ventilated place.[4]

-

Keep away from heat and sources of ignition.[4]

-

Recommended storage temperature is 2-8 °C.[4]

-

Store locked up or in an area accessible only to qualified or authorized persons.[4]

-

This compound is moisture-sensitive.[4]

-

Incompatible with strong bases, alcohols, amines, and oxidizing agents.[4][6]

Emergency Procedures

In the event of an emergency involving this compound, immediate and appropriate action is crucial to prevent serious injury and environmental contamination.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If not breathing, provide artificial respiration. Immediately call a POISON CENTER or doctor.[4][7] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist.[4][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a POISON CENTER or doctor immediately.[4][5] |

The following diagram illustrates the decision-making process for first aid in case of exposure.

Caption: Emergency First-Aid Decision Flowchart.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]

-

Unsuitable Extinguishing Media: No limitations are given for this substance.[4]

-

Specific Hazards: Highly flammable. Vapors are heavier than air and may travel to a source of ignition and flash back.[3][4] Combustion may produce carbon oxides and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[4]

Accidental Release Measures

-

Evacuate personnel from the area.[6]

-

Remove all sources of ignition.[6]

-

Ensure adequate ventilation.[4]

-

Do not let the product enter drains.[4]

-

Absorb the spill with inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal.[6]

-

DO NOT use water or wet methods for cleanup.[6]

Toxicity Information

This compound is toxic if inhaled and harmful if swallowed.[5] It causes severe skin burns and serious eye damage.[5]

| Toxicity Metric | Value | Species | Source |

| LD50 Oral | 880-1210 mg/kg | Rat | [3] |

| LD50 Dermal | 10.2 g/kg bw | Rat | [3] |

| LC50 Inhalation (vapors) | 1.6 mg/L | [3] |

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It may be necessary to dispose of this chemical as hazardous waste.[6]

Conclusion

This compound is an indispensable reagent in many areas of chemical research and development. However, its significant hazards demand a thorough understanding and strict adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, laboratory professionals can mitigate the risks associated with this compound and ensure a safe working environment.

References

- 1. Buy this compound (EVT-520408) | 109-61-5 [evitachem.com]

- 2. This compound | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. valsynthese.ch [valsynthese.ch]

- 5. nextsds.com [nextsds.com]

- 6. nj.gov [nj.gov]

- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Propyl Chloroformate: A Technical Guide to Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Propyl chloroformate (PCF), with the chemical formula C₄H₇ClO₂, is a versatile reagent in organic synthesis and analytical chemistry.[1] As the propyl ester of chloroformic acid, its structure features a highly electrophilic carbonyl carbon, making it exceptionally reactive toward a wide range of nucleophiles.[1] This reactivity is harnessed for various transformations, most notably in the synthesis of carbamates, carbonates, and other derivatives, as well as for the chemical modification of analytes prior to chromatographic analysis.[1][2][3] This guide provides an in-depth examination of the reactivity of this compound with common nucleophiles, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Physicochemical Properties

A clear understanding of this compound's physical and chemical properties is essential for its safe handling and effective use in experimental design.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO₂ | [2][4] |

| Molecular Weight | 122.55 g/mol | [1][4] |

| CAS Number | 109-61-5 | [2][4] |

| Appearance | Colorless liquid with a pungent odor | [4][5] |

| Boiling Point | 115-116 °C | [5][6] |

| Density | 1.09 g/cm³ | [6] |

| Flash Point | 26 °C (closed cup) | [2][6] |

| Solubility | Soluble in common organic solvents (acetone, chloroform (B151607), toluene, THF); reacts with water.[2] | [2] |

Safety Note: this compound is a highly flammable, corrosive, and toxic liquid.[7][8] It reacts with water and moisture, producing corrosive hydrogen chloride gas.[6][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and eye protection.[2][10]

General Reaction Mechanism: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the nucleophilic acyl substitution mechanism. The chlorine atom, being a good leaving group, and the electron-withdrawing nature of the adjacent oxygen atom, render the carbonyl carbon highly electrophilic. Nucleophiles readily attack this carbon, leading to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final substitution product. This general pathway is applicable to a wide array of nucleophiles.

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Reactivity with Specific Nucleophiles

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of N-propyl carbamates.[2][3] Carbamates are crucial functional groups in pharmaceuticals and agrochemicals due to their stability and ability to act as bioisosteres for amide bonds.[11] The reaction is typically fast and proceeds with high yield, usually in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

Caption: Reaction of this compound with an amine to form a carbamate (B1207046).

Experimental Protocol: General Synthesis of a Phenyl Carbamate Derivative

This protocol is adapted from a general procedure for carbamate synthesis using a chloroformate precursor.[11]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, place the primary or secondary amine (1.0 equivalent).

-

Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane, ethyl acetate). If the amine is a salt, add a non-nucleophilic base (1.0-1.2 equivalents), such as triethylamine (B128534) or pyridine (B92270).

-

Cooling: Cool the stirred mixture to 0 °C using an ice bath.

-

Addition: Add this compound (1.1 equivalents), either neat or dissolved in a small amount of the reaction solvent, dropwise to the amine solution over 15-30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the mixture to remove any precipitated hydrochloride salt. Wash the filtrate with a dilute acid solution (e.g., 5% HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield the desired carbamate.

This compound reacts with alcohols in the presence of a base (like pyridine or a tertiary amine) to form mixed carbonate esters.[2][3] This reaction is a fundamental method for introducing the propoxycarbonyl group onto a hydroxyl moiety.

Caption: Reaction of this compound with an alcohol to form a carbonate.

Experimental Protocol: General Synthesis of a Mixed Carbonate Ester

-

Setup: To a stirred solution of the desired alcohol (1.0 equivalent) and a non-nucleophilic base such as pyridine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add this compound (1.1 equivalents) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica (B1680970) gel.

This compound is sensitive to moisture and undergoes hydrolysis to produce n-propanol, carbon dioxide, and hydrochloric acid.[2][9][12] This reaction is generally undesirable during storage and handling but is mechanistically significant. The rate of hydrolysis is dependent on the solvent composition.

| Property | Value | Conditions | Reference |

| Hydrolysis Half-life | ~29.5 minutes | Distilled water at 24.8 °C | [4] |

| Hydrolysis Rate Constant (k) | 3.92 x 10⁻⁴ s⁻¹ | Distilled water at 24.8 °C | [4] |

This reactivity underscores the need to store this compound under anhydrous conditions and to use dry solvents and glassware during reactions.[10]

-

Thiols: In a reaction analogous to that with alcohols, this compound reacts with thiols (R-SH) to form S-alkyl thiocarbonates. This reaction also typically requires a base to proceed efficiently.

-

Carboxylic Acids: The reaction with a carboxylic acid in the presence of a base can form a mixed anhydride.[3] These mixed anhydrides are activated species and can be used in subsequent reactions, for example, in peptide synthesis for forming amide bonds.[13][14]

Solvolysis Kinetics and Mechanistic Insights

The solvolysis of this compound has been studied to elucidate its reaction mechanism in various solvent systems. Application of the extended Grunwald-Winstein equation reveals that the reaction can proceed through two competing pathways, depending on the solvent's nucleophilicity (N) and ionizing power (Y).[15][16]

-

Addition-Elimination (A-E) Pathway: This bimolecular mechanism is favored in solvents with high nucleophilicity and low ionizing power (e.g., ethanol, methanol).[15] It involves the direct attack of the solvent molecule on the carbonyl carbon in the rate-determining step.

-

Ionization (Sₙ1-like) Pathway: This unimolecular pathway is dominant in solvents with low nucleophilicity and high ionizing power (e.g., fluoroalcohols like TFE and HFIP).[15] It involves the rate-determining formation of an acylium ion intermediate, which is then rapidly captured by the solvent.

Caption: Competing solvolysis pathways for this compound based on solvent properties.

First-Order Rate Coefficients for Solvolysis of n-Propyl Chloroformate at 25.0 °C [15]

| Solvent | k x 10⁵ (s⁻¹) | Solvent Nucleophilicity (Nᴛ) | Solvent Ionizing Power (Yᴄ₁) |

| 100% EtOH | 1.05 | 0.37 | -2.52 |

| 90% EtOH | 5.56 | 0.16 | -0.93 |

| 80% EtOH | 12.3 | 0.00 | 0.00 |

| 100% MeOH | 4.31 | 0.17 | -1.12 |

| 90% MeOH | 11.2 | 0.04 | -0.15 |

| 97% TFE (w/w) | 21.0 | -3.30 | 2.83 |

| 100% H₂O | 39.2 | -0.41 | 2.57 |

| 97% HFIP (w/w) | 3630 | -5.24 | 5.26 |

Data adapted from Kevill et al. (2005).[15] The dramatic increase in rate in highly ionizing solvents like 97% HFIP demonstrates the shift towards the faster ionization pathway.

Applications in Research and Development

A primary application of this compound is as a derivatizing agent, particularly for the analysis of polar, non-volatile compounds like amino acids by Gas Chromatography-Mass Spectrometry (GC-MS).[1][17] Derivatization converts polar functional groups (e.g., -NH₂, -OH, -COOH) into less polar, more volatile derivatives, improving their chromatographic separation and detection.[1][18] The reaction is typically performed directly in aqueous samples, which allows for automation.[17]

Caption: Experimental workflow for amino acid derivatization using this compound for GC-MS.

Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis

This protocol is a generalized procedure based on methods described for amino acid analysis.[17]

-

Sample Preparation: To an aqueous sample (e.g., 100 µL) containing the amino acids, add an internal standard.

-

Reagent Addition: Add 200 µL of a solution of pyridine and n-propanol (e.g., 4:1 v/v).

-

Derivatization: Add 50 µL of this compound. Vortex the mixture vigorously for 1 minute at room temperature. The reaction forms N-propoxycarbonyl amino acid propyl esters.

-

Extraction: Add an organic extraction solvent, such as chloroform or isooctane. Vortex again to extract the derivatized amino acids into the organic phase.

-

Phase Separation: Centrifuge the sample to ensure clear separation of the aqueous and organic layers.

-

Analysis: Transfer the organic (bottom) layer to an autosampler vial for injection into the GC-MS system.

This compound serves as a key building block for more complex molecules. For instance, it is a crucial intermediate in the industrial synthesis of propamocarb, a widely used systemic fungicide.[5] The reaction involves the coupling of N,N-dimethyl-1,3-diaminopropane with this compound.[5] It is also used in peptide synthesis, where it can activate carboxylic acids by forming mixed anhydrides, facilitating subsequent amide bond formation.[13]

References

- 1. Buy this compound (EVT-520408) | 109-61-5 [evitachem.com]

- 2. framochem.com [framochem.com]

- 3. Chloroformate - Wikipedia [en.wikipedia.org]

- 4. This compound | C4H7ClO2 | CID 7998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ICSC 1595 - n-PROPYL CHLOROFORMATE [inchem.org]

- 7. valsynthese.ch [valsynthese.ch]

- 8. nextsds.com [nextsds.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. nj.gov [nj.gov]

- 11. benchchem.com [benchchem.com]

- 12. nationalacademies.org [nationalacademies.org]

- 13. researchgate.net [researchgate.net]

- 14. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Grunwald-Winstein Analysis - Isothis compound Solvolysis Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amino acid analysis in physiological samples by GC-MS with this compound derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

Propyl chloroformate stability and storage conditions.

An In-depth Technical Guide to the Stability and Storage of Propyl Chloroformate

For researchers, scientists, and professionals in drug development, the proper handling and storage of reactive chemical intermediates like this compound are paramount to ensuring experimental integrity, safety, and the quality of results. This guide provides a comprehensive overview of the stability profile of this compound, detailing its decomposition pathways, critical storage conditions, and handling precautions.

Chemical Stability and Decomposition Pathways

This compound is a reactive compound susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. Its stability is significantly influenced by environmental conditions such as moisture and temperature.

Hydrolysis: this compound reacts readily with water, including atmospheric moisture, in an exothermic reaction.[1][2][3] This hydrolysis process leads to the formation of n-propyl alcohol, carbon dioxide, and corrosive hydrochloric acid (HCl).[1][4] The generation of HCl can cause corrosion in metal containers.[1] The hydrolysis reaction is reported to follow first-order kinetics with respect to water concentration.[1] Due to this high sensitivity to moisture, the compound has a low environmental persistence, with an estimated half-life of minutes to hours in water or soil.[1]